molecular formula C14H14O3 B1237399 Bis-(4-hydroxybenzyl)ether CAS No. 76890-93-2

Bis-(4-hydroxybenzyl)ether

Cat. No.: B1237399
CAS No.: 76890-93-2
M. Wt: 230.26 g/mol
InChI Key: OCOMKVVSXFCESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(4-hydroxybenzyl)ether: is an organic compound with the molecular formula C14H14O3. It is an ether in which the oxygen atom is linked to two 4-hydroxybenzyl groups. This compound is isolated from the tubers of Gastrodia elata, a traditional Chinese medicinal herb . It has been studied for its various biological activities, including its role as a platelet aggregation inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis-(4-hydroxybenzyl)ether can be synthesized through the reaction of 4-hydroxybenzyl alcohol with formaldehyde under acidic conditions. The reaction involves the formation of a methylene bridge between two 4-hydroxybenzyl groups, resulting in the formation of the ether linkage .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from natural sources, such as the tubers of Gastrodia elata. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis-(4-hydroxybenzyl)ether is used as a starting material for the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology: The compound has been studied for its biological activities, including its role as a platelet aggregation inhibitor. It has shown potential in preventing blood clot formation, making it a candidate for further research in cardiovascular diseases .

Medicine: In traditional Chinese medicine, this compound is used for its neuroprotective and anti-inflammatory properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .

Mechanism of Action

Bis-(4-hydroxybenzyl)ether exerts its effects primarily through its antioxidant properties. It reduces oxidative stress by scavenging reactive oxygen species and inhibiting lipid peroxidation. The compound also enhances the activity of antioxidant enzymes such as catalase and glutathione peroxidase .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Bis-(4-hydroxybenzyl)ether is unique due to its dual hydroxyl groups, which contribute to its strong antioxidant properties and its ability to inhibit platelet aggregation. Its presence in traditional medicinal plants like Gastrodia elata also highlights its significance in natural product chemistry and traditional medicine .

Properties

IUPAC Name

4-[(4-hydroxyphenyl)methoxymethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOMKVVSXFCESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415689
Record name Phenol, 4,4'-[oxybis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76890-93-2
Record name 4,4′-Dihydroxydibenzyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76890-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-[oxybis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-(4-hydroxybenzyl)ether
Reactant of Route 2
Reactant of Route 2
Bis-(4-hydroxybenzyl)ether
Reactant of Route 3
Reactant of Route 3
Bis-(4-hydroxybenzyl)ether
Reactant of Route 4
Reactant of Route 4
Bis-(4-hydroxybenzyl)ether
Reactant of Route 5
Reactant of Route 5
Bis-(4-hydroxybenzyl)ether
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bis-(4-hydroxybenzyl)ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.